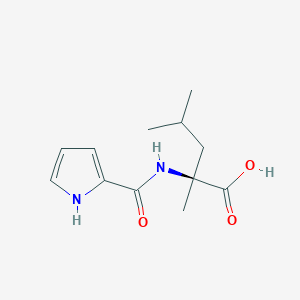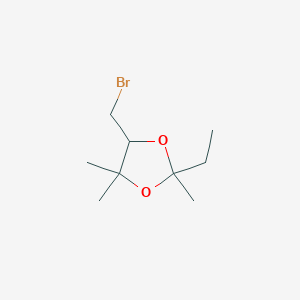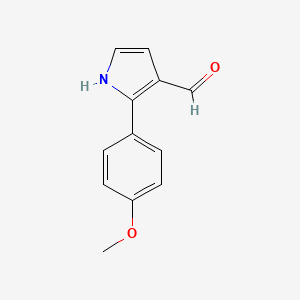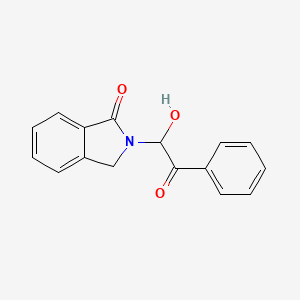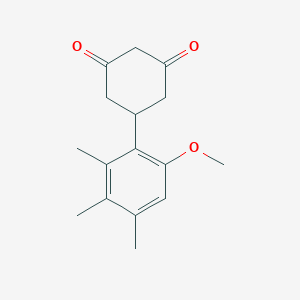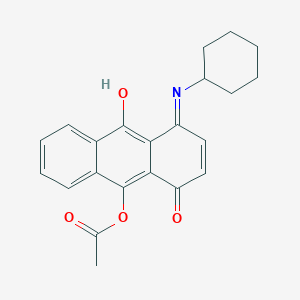
4-(Cyclohexylamino)-1,10-dioxo-1,10-dihydroanthracen-9-YL acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Cyclohexylamino)-1,10-dioxo-1,10-dihydroanthracen-9-YL acetate is a complex organic compound that features a cyclohexylamino group attached to an anthracene derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexylamino)-1,10-dioxo-1,10-dihydroanthracen-9-YL acetate typically involves multiple steps. One common method starts with the preparation of the anthracene derivative, followed by the introduction of the cyclohexylamino group. The final step involves acetylation to form the acetate ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but with optimized reaction conditions for scalability. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
4-(Cyclohexylamino)-1,10-dioxo-1,10-dihydroanthracen-9-YL acetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic synthesis, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the substituent but often involve nucleophiles or electrophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines .
Aplicaciones Científicas De Investigación
4-(Cyclohexylamino)-1,10-dioxo-1,10-dihydroanthracen-9-YL acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 4-(Cyclohexylamino)-1,10-dioxo-1,10-dihydroanthracen-9-YL acetate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For instance, it may interact with enzymes or receptors, altering their activity and influencing cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Cyclohexylamino)benzoic acid
- 4-(Cyclohexylamino)phenyl acetate
- 4-(Cyclohexylamino)cyclohexane carboxylate
Uniqueness
What sets 4-(Cyclohexylamino)-1,10-dioxo-1,10-dihydroanthracen-9-YL acetate apart is its unique combination of an anthracene core with a cyclohexylamino group and an acetate ester. This structure imparts distinct chemical and physical properties, making it valuable for specific applications .
Propiedades
Número CAS |
88022-65-5 |
|---|---|
Fórmula molecular |
C22H21NO4 |
Peso molecular |
363.4 g/mol |
Nombre IUPAC |
(4-cyclohexylimino-10-hydroxy-1-oxoanthracen-9-yl) acetate |
InChI |
InChI=1S/C22H21NO4/c1-13(24)27-22-16-10-6-5-9-15(16)21(26)19-17(11-12-18(25)20(19)22)23-14-7-3-2-4-8-14/h5-6,9-12,14,26H,2-4,7-8H2,1H3 |
Clave InChI |
JTQOZLULXZWURE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=C2C(=O)C=CC(=NC3CCCCC3)C2=C(C4=CC=CC=C41)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(Hydroxyimino)-2-methylpropan-2-yl]-N-methyl-N'-phenylurea](/img/structure/B14377799.png)
![2-Benzyl-6-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14377807.png)
![4-[3-(4-Chlorophenyl)oxiran-2-yl]-2H-1,2lambda~6~,3-benzoxathiazine-2,2-dione](/img/structure/B14377814.png)


![Borane, bromobis[(1-methylethyl)thio]-](/img/structure/B14377826.png)

